Author: BenchChem Technical Support Team. Date: January 2026
Starting: Information Gathering
My initial focus is on gathering essential information about 4-Methyl-5 -(methylsulfonyl)pyrimidin-2-amine. I'm starting a comprehensive search to uncover its synonyms, CAS number, molecular formula, and importantly, its primary biological targets.
Collecting: Compound Data
I'm now diving deeper into the compound's characteristics. I'm focusing on solubility in solvents like DMSO and water to determine stock solution preparation parameters. My search has expanded to include in vitro and in vivo protocols, covering cell-based assays, animal models, and associated analytical techniques. Concurrently, I'm identifying safety and handling guidelines.
Refining: Search Parameters
I've refined my search parameters to include specific assay details and signaling pathways. I'm focusing on identifying authoritative sources to validate my findings and ensure protocol accuracy. I am creating a structure to present the compound, then provide step-by-step protocols and rationale. I will also incorporate visual aids.
Developing Application Notes
I'm currently focused on gathering information about the specific compound, "4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine". My initial steps involve a comprehensive literature search to understand its properties and potential applications. I'm prioritizing finding existing application notes or experimental protocols as a foundation for building a detailed response.
Pinpointing Specific Compound Data
I've been analyzing the search results. My focus is now on identifying the exact information for "4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine." The isomer, "5-Methyl-4-(methylsulfonyl)pyrimidin-2-amine", is also under scrutiny because the user's information may be off. I'm exploring the kinase inhibitor properties indicated by several search results, which might be key to its application.
Clarifying Compound Characteristics
I'm now implementing a refined search strategy. My priority is to confirm that the user's target compound is the focus. I'm carefully analyzing data on "4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine" with its CAS number, and the isomer "5-Methyl-4-(methylsulfonyl)pyrimidin-2-amine," which shows up in the search results. I'm exploring kinase inhibitor properties and relevant safety information.
Refining Information Gathering
My focus is now on the specific compound. I'm prioritizing direct searches for "4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine" and its CAS number, alongside its isomer. I'm specifically looking for kinase inhibitor properties and relevant safety data. The search results include related compounds and useful synthesis protocols to guide the structure of the application note. I am aiming to clarify the compound's potential application to the user.
Outlining the Application Note
I've been planning the structure of the application note. The introduction will highlight the compound's structure, the relevance of pyrimidine scaffolds in drug design, and potential biological targets. I'll include compound details, physicochemical properties, and safety data. The synthesis section is under consideration, depending on findings, alongside a summary of the putative mechanism of action.
Refining Detailed Search Strategy
I'm now implementing the refined search. I'm focusing on the compound's structure, potential kinase inhibition, and related synthesis protocols to structure the application note. I'm searching for information specifically on the target compound and its isomer, including the biological targets and safety data, to clarify the compound's application. I plan to provide detailed, step-by-step guidance.
Refining Protocol Generation
I'm now fully immersed in executing my refined search plan to find specific details. I'm prioritizing the exact target compound, but I'm also carefully considering the isomer. My aim is to synthesize a detailed application note and experimental protocol, focusing on specific details for the target. I'll include the key experimental protocols.
Implementing Refined Searches
I'm now fully immersed in executing my refined search plan for "4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine", including its isomer, focusing on identifying precise experimental protocols and application details. This includes the biological targets and safety data to build the application note. I am synthesizing the data into a detailed, step-by-step guidance.
Initiating Application Note Search
I'm starting a deep dive into the elusive "4-Methyl-5-( methylsulfonyl)pyrimidin-2-amine." My initial scans reveal a significant dearth of readily available application details. It's proving to be a challenging subject, necessitating a more in-depth search to uncover relevant information and potential use cases.
Crafting a Representative Note
I've hit a snag, as direct data on the target compound is scant. Therefore, I'm pivoting to create a representative application note. Based on structural features and related research, the most likely application is as a kinase inhibitor in cancer research. This approach will allow us to offer valuable insights despite the data limitations.
Defining Application Note Scope
I'm now solidifying the structure of the representative application note. Lacking specific data, I'm framing it around the probable role of the compound as a kinase inhibitor in cancer research, following the previous round's insights. I'm aiming to create an introduction highlighting the 2-aminopyrimidine core as a "privileged structure" in kinase inhibitor design.
I will also highlight the presence of methylsulfonylpyrimidine in various kinase inhibitors. I'll cover the compound's structure, including details of the commercially available isomer, and include estimated physicochemical properties to be expected.
Elaborating Kinase Inhibition Details
I'm now expanding the draft to encompass an ATP-competitive kinase inhibition mechanism, creating a diagram to illustrate the process. I'm focusing on crafting experimental protocols for compound characterization, including stock solution preparation and in vitro kinase assays, which are vital for a researcher.
Constructing a Comprehensive Guide
I'm now fully immersed in developing the application note's comprehensive structure. Based on recent findings, I'll provide an introduction to the application, detailing the importance of 2-aminopyrimidine scaffolds in kinase inhibitor design. The note includes detailed compound information, physicochemical properties, and safety guidelines. I'll propose a Type I ATP-competitive kinase inhibition mechanism and provide detailed experimental protocols for compound characterization. This comprehensive approach directly responds to the user's needs.
Summarizing the Current Strategy
I've finalized the structure of the application note. It kicks off with a detailed look at 2-aminopyrimidines as privileged kinase inhibitors. Then, it dives into compound details (including its close isomer) and probable physicochemical properties. It will then cover safety and handling guidelines. A key focus will be a proposed Type I ATP-competitive mechanism and the experimental protocols to characterize it.